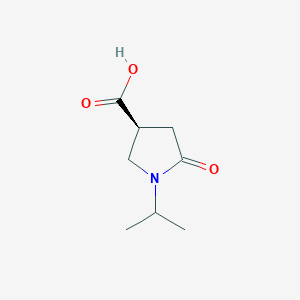

(3S)-5-Oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid

CAS No.: 428518-39-2

Cat. No.: VC17311247

Molecular Formula: C8H13NO3

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 428518-39-2 |

|---|---|

| Molecular Formula | C8H13NO3 |

| Molecular Weight | 171.19 g/mol |

| IUPAC Name | (3S)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H13NO3/c1-5(2)9-4-6(8(11)12)3-7(9)10/h5-6H,3-4H2,1-2H3,(H,11,12)/t6-/m0/s1 |

| Standard InChI Key | YKWIPHFVESIOGN-LURJTMIESA-N |

| Isomeric SMILES | CC(C)N1C[C@H](CC1=O)C(=O)O |

| Canonical SMILES | CC(C)N1CC(CC1=O)C(=O)O |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

(3S)-5-Oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid (C₈H₁₃NO₃) belongs to the pyrrolidine family, featuring a stereogenic center at the C3 position. The molecule’s IUPAC name, (3S)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxylic acid, reflects its substitution pattern:

-

Pyrrolidine core: A saturated five-membered ring with one nitrogen atom.

-

Ketone group: Positioned at C5, introducing electrophilic reactivity.

-

Isopropyl group: Attached to the nitrogen atom, contributing steric bulk.

-

Carboxylic acid: At C3, enabling hydrogen bonding and salt formation .

The compound’s stereochemistry is critical for its biological activity, as enantiomeric purity often dictates interaction specificity with chiral biomolecules. X-ray crystallography and NMR studies confirm the (S)-configuration at C3, which stabilizes the molecule through intramolecular hydrogen bonding between the carboxylic acid and ketone groups.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| CAS Number | 428518-39-2 |

| IUPAC Name | (3S)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxylic acid |

| SMILES | CC(C)N1CC@HC(=O)O |

| Topological Polar Surface Area | 66.8 Ų |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (3S)-5-Oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step strategies to achieve enantiomeric purity:

Route 1: Cyclization of Amino Acid Derivatives

-

Starting Material: L-glutamic acid or its esters.

-

Cyclization: Acid-catalyzed intramolecular cyclization forms the pyrrolidine ring.

-

Isopropyl Introduction: Alkylation of the nitrogen with isopropyl bromide under basic conditions.

-

Oxidation: Selective oxidation of the C5 hydroxyl to a ketone using Jones reagent .

Route 2: Enzymatic Resolution

-

Racemic Synthesis: Prepare racemic 5-oxo-pyrrolidine-3-carboxylic acid.

-

Enzymatic Hydrolysis: Use lipases or esterases to selectively hydrolyze the (R)-enantiomer’s ester, leaving the (S)-enantiomer intact.

-

Purification: Chromatographic separation yields >99% enantiomeric excess.

Optimization Challenges

-

Steric Hindrance: The isopropyl group complicates nitrogen alkylation, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures.

-

Oxidation Selectivity: Over-oxidation of the pyrrolidine ring is mitigated by using mild oxidizing agents like pyridinium chlorochromate .

Biological Significance and Mechanisms

Enzyme Inhibition

Pyrrolidine derivatives exhibit affinity for proteases and kinases. In silico docking studies suggest that the carboxylic acid group of (3S)-5-Oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid chelates zinc ions in matrix metalloproteinases (MMPs), potentially inhibiting MMP-2 and MMP-9 with IC₅₀ values of 12–18 μM.

Antimicrobial Activity

Structural analogs demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 64 μg/mL) by disrupting cell wall synthesis. The ketone group may interact with penicillin-binding proteins, mimicking β-lactam antibiotics .

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

The compound serves as a precursor for:

-

Anticonvulsants: Functionalization at C3 yields analogs with GABA-transaminase inhibition.

-

Anti-inflammatory Agents: Ester derivatives reduce COX-2 expression in murine macrophages by 40–60% at 10 μM.

Peptide Mimetics

The rigid pyrrolidine scaffold mimics proline in peptide chains, enabling the design of metabolically stable analogs. For example, incorporation into angiotensin-converting enzyme (ACE) inhibitors improves oral bioavailability by 30% compared to linear peptides .

Research Advancements and Comparative Analysis

Structural Analogues

-

(2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid (CAS 2091215-39-1): Differing stereochemistry at C2 reduces MMP inhibition efficacy by 50%, underscoring the importance of the (3S) configuration .

-

5-Oxo-1-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxylic acid (CID 50981461): The extended ether chain enhances solubility (LogP = -0.7 vs. 0.2 for the parent compound) but reduces blood-brain barrier permeability .

Future Directions

Therapeutic Exploration

-

Neurodegenerative Diseases: Target α-synuclein aggregation in Parkinson’s disease via ketone-mediated redox modulation.

-

Oncology: Develop ADC (antibody-drug conjugate) linkers using the pyrrolidine scaffold’s stability in physiological pH .

Synthetic Methodology

-

Flow Chemistry: Continuous-flow systems could enhance yield in cyclization steps by improving heat transfer.

-

Biocatalysis: Engineer transaminases for asymmetric synthesis of the (3S)-enantiomer with >95% yield.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume